Calcichrome

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

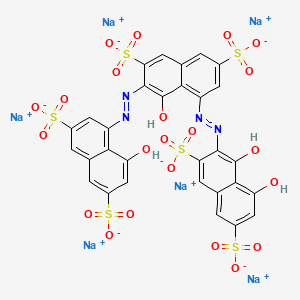

5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N4O22S6/c35-20-9-16(59(45,46)47)2-11-1-14(57(39,40)41)7-18(24(11)20)31-33-27-22(61(51,52)53)5-12-3-15(58(42,43)44)8-19(25(12)29(27)37)32-34-28-23(62(54,55)56)6-13-4-17(60(48,49)50)10-21(36)26(13)30(28)38/h1-10,35-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXWRHRRUAJSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N4O22S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

980.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-39-7 | |

| Record name | Calcichrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[2-(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)diazenyl]-4-hydroxy-3-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 5-((1,8-dihydroxy-3,6-disulphonaphthalen-2-yl)azo)-4-hydroxy-3((8-hydroxy-3,6-disulphonaphthalen-1-yl)azo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Calcichrome Calcium Assay

For researchers, scientists, and drug development professionals, the accurate quantification of calcium is crucial across a spectrum of applications, from monitoring bone metabolism to investigating signal transduction pathways. The Calcichrome calcium assay is a robust colorimetric method for the determination of calcium concentration in various biological samples. This guide elucidates the core principles, quantitative parameters, and detailed methodologies associated with this assay.

Core Principle: Colorimetric Detection of Calcium

The this compound assay is based on the highly selective and specific reaction between calcium ions (Ca²⁺) and the this compound indicator dye. This compound, a sulfonated azo dye, acts as a chromogenic chelator. In its free state, the dye exhibits a characteristic light absorption spectrum.

The fundamental principle involves the formation of a stable, colored complex when this compound binds with free calcium ions. This binding event induces a conformational change in the dye molecule, leading to a distinct shift in its maximum absorbance wavelength (λmax).[1] Specifically, the reaction follows a 1:1 stoichiometric ratio, where one calcium ion binds to one molecule of this compound.[1][2]

The reaction is typically performed under alkaline conditions, with a pH of 8.5 being optimal for the formation of a stable Ca²⁺-Calcichrome complex.[1][2] The intensity of the color produced is directly proportional to the concentration of calcium in the sample. By measuring the absorbance of the solution at the λmax of the complex, one can accurately quantify the amount of calcium present.

Quantitative Assay Parameters

The performance of the this compound assay is defined by several key quantitative parameters. These values are essential for experimental design and data interpretation.

| Parameter | Value | Reference |

| Principle | Colorimetric | [1] |

| Stoichiometry | 1:1 (Ca²⁺:this compound) | [1][2] |

| Optimal pH | 8.5 | [1][2] |

| Linear Detection Range | 0.08 - 20 mg/dL (20 µM - 5 mM) | [3][4][5] |

| Limit of Detection | 0.08 mg/dL (20 µM) | [3][4] |

| Molar Absorptivity (ε) | 6.6 × 10³ L·mol⁻¹·cm⁻¹ | [6] |

| Absorbance Maximum (λmax) | Free this compound: ~555 nmCa²⁺-Calcichrome Complex: ~520-539 nm | [1][6] |

| Assay Time | ~3 minutes | [4] |

Note: Commercial kits based on similar phenol-sulphonephthalein dyes may report a peak absorbance for the complex around 612 nm.[4][5]

Detailed Experimental Protocol

This section provides a generalized protocol for the quantification of calcium in biological samples using a 96-well plate format, based on methodologies from commercial kits and research publications.

1. Reagent Preparation

-

Calcium Standard (20 mg/dL): Use a commercially available certified calcium standard. Prepare a dilution series (e.g., 0, 2.5, 5, 10, 15, 20 mg/dL) using deionized water to generate a standard curve.

-

Working Reagent: The working reagent is typically a buffered solution containing this compound or a similar chromogenic dye. In many commercial kits, this is provided as a ready-to-use solution or requires simple mixing of two provided reagents (e.g., a dye reagent and a buffer reagent).[5] The buffer maintains the optimal alkaline pH for the reaction.

2. Sample Preparation

-

Serum/Plasma: Can often be used directly. If samples are turbid, centrifuge at 10,000 x g for 10 minutes at 4°C and use the clear supernatant.[7]

-

Urine: Collect fresh urine and centrifuge at 10,000 x g for 10 minutes at 4°C to remove sediment. Use the clear supernatant.[7]

-

Tissue Homogenates: Homogenize tissue in a suitable buffer, centrifuge to pellet debris, and collect the supernatant for analysis.[7]

-

Note: Avoid anticoagulants that chelate calcium, such as EDTA, citrate, or oxalate.[8] Heparin is an acceptable anticoagulant.[8]

3. Assay Procedure (96-well Plate)

-

Pipette Standards and Samples: Add 5 µL of each calcium standard and prepared sample into separate wells of a 96-well microplate.[4]

-

Add Working Reagent: Add 200 µL of the Working Reagent to each well containing a standard or sample.[4]

-

Incubate: Mix gently by tapping the plate or by pipetting. Incubate the plate for 3 minutes at room temperature.[4]

-

Measure Absorbance: Read the optical density (OD) at the appropriate wavelength for the complex (e.g., 520-540 nm or ~612 nm depending on the specific dye) using a microplate reader.[4]

4. Data Analysis

-

Blank Subtraction: Subtract the OD of the blank (0 mg/dL standard) from all other standard and sample OD readings.

-

Standard Curve Generation: Plot the blank-corrected OD values for the calcium standards against their known concentrations (in mg/dL).

-

Determine Sample Concentration: Use the linear regression equation from the standard curve to calculate the calcium concentration of the unknown samples based on their blank-corrected OD values.

-

Dilution Factor: If samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.

Application in Signaling Pathway Analysis

While the this compound assay directly measures calcium concentration, its application is pivotal in studying cellular signaling events where calcium acts as a second messenger. A primary example is the analysis of G-protein coupled receptor (GPCR) activation, particularly those coupled to the Gq alpha subunit.

Activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium can be measured in cell lysates using the this compound assay to screen for GPCR agonists or antagonists.

References

- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Bioassay Systems QuantiChrom Calcium Assay Kit. For quantitative determination | Fisher Scientific [fishersci.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]

An In-depth Technical Guide to the Mechanism of Action of Calcichrome for Calcium Indication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcichrome, a metallochromic indicator, is a valuable tool for the quantitative determination of calcium ions in various biological and chemical systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with calcium ions and the resulting spectrophotometric changes. This document synthesizes key data on the chemical properties of this compound, the stoichiometry and spectral characteristics of its calcium complex, and provides a foundational experimental protocol for its use. The underlying signaling pathway of calcium binding and the logical workflow for its application are visually represented through detailed diagrams.

Introduction

This compound, chemically known as 5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid, is a highly water-soluble azo dye.[1] Its utility as a calcium indicator stems from its ability to form a stable, colored complex with calcium ions in an alkaline environment. This interaction induces a distinct shift in the dye's absorption spectrum, allowing for the sensitive and selective spectrophotometric quantification of calcium.

Core Mechanism of Action

The fundamental principle behind this compound's function as a calcium indicator is a chelation reaction that results in a measurable color change. In its free form, in a buffered solution, this compound exhibits absorption maxima at approximately 306 nm and 555 nm.[2] Upon the introduction of calcium ions at an optimal pH of 8.5, this compound undergoes a conformational change to form a stable 1:1 complex with Ca²⁺.[2][3] This complexation is primarily facilitated by the hydroxyl (-OH) and azo (-N=N-) groups within the this compound molecule.[2][3]

The formation of the this compound-Ca²⁺ complex leads to a noticeable hypsochromic shift (a shift to a shorter wavelength) in the visible absorption spectrum. The resulting complex displays a new absorption maximum at 539 nm.[2][3] The intensity of the absorbance at this wavelength is directly proportional to the concentration of calcium ions in the sample, forming the basis for quantitative analysis.

Signaling Pathway of Calcium Binding

The interaction between this compound and calcium ions can be visualized as a straightforward signaling pathway. The binding of the calcium ion to the ligand (this compound) initiates a change in the electronic configuration of the dye molecule, which in turn alters its light-absorbing properties.

Caption: this compound-Calcium Binding Pathway.

Quantitative Data

The spectrophotometric analysis of calcium using this compound relies on precise quantitative parameters. The following table summarizes the key data for the this compound indicator and its calcium complex.

| Parameter | Value | Reference |

| Chemical Formula | C₃₀H₂₀N₄O₂₂S₆ | [1] |

| Molar Mass | 980.9 g/mol | [1] |

| Stoichiometry of Ca²⁺ Binding | 1:1 | [2][3] |

| Optimal pH for Complexation | 8.5 | [2][3] |

| λmax of Free this compound | 555 nm | [2] |

| λmax of this compound-Ca²⁺ Complex | 539 nm | [2][3] |

| Molar Absorptivity (ε) of Complex | 6.6 x 10³ L mol⁻¹ cm⁻¹ |

Experimental Protocol: Spectrophotometric Determination of Calcium

This section outlines a foundational protocol for the quantification of calcium using this compound. This method is adaptable for various sample types, though sample-specific preparation and validation are recommended.

Reagents and Materials

-

This compound indicator solution (e.g., 4x10⁻⁴ M in deionized water)

-

Standard calcium solution (e.g., 1x10⁻² M CaCl₂ in deionized water)

-

Buffer solution (pH 8.5)

-

Spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical workflow for a typical spectrophotometric calcium assay using this compound.

Caption: Workflow for Calcium Quantification.

Detailed Method

-

Preparation of Standard Curve:

-

Prepare a series of calcium standards of known concentrations by diluting the stock calcium solution with deionized water. The concentration range should be appropriate for the expected sample concentrations.

-

-

Sample and Standard Preparation for Measurement:

-

In separate volumetric flasks for the blank, each standard, and each unknown sample, add a specific volume of the this compound solution and the pH 8.5 buffer.

-

To the corresponding flasks, add an equal volume of deionized water (for the blank), the calcium standards, or the unknown samples.

-

Dilute all flasks to the final volume with deionized water and mix thoroughly.

-

-

Incubation:

-

Allow the solutions to stand for a sufficient time to ensure complete complex formation.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 539 nm.

-

Zero the spectrophotometer using the blank solution.

-

Measure the absorbance of each standard and unknown sample.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standards against their corresponding calcium concentrations.

-

Determine the concentration of calcium in the unknown samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound serves as a robust and reliable indicator for the spectrophotometric determination of calcium. Its mechanism of action is centered on the formation of a 1:1 complex with calcium ions under alkaline conditions, which induces a distinct and measurable hypsochromic shift in its absorption spectrum. The quantitative relationship between the absorbance of the complex at 539 nm and the calcium concentration allows for accurate quantification. The provided experimental framework offers a solid foundation for researchers and professionals in drug development to employ this compound in their analytical workflows. Further optimization of the protocol may be necessary depending on the specific sample matrix and analytical requirements.

References

The Discovery and Synthesis of Calcichrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcichrome, a bis-azo chromogenic indicator, has been a valuable tool for the selective spectrophotometric determination of calcium for over six decades. This technical guide provides an in-depth overview of its discovery, synthesis, and key chemical properties. It details the experimental protocols for its use in calcium quantification and explores its applications. Furthermore, this document presents key quantitative data in a structured format and utilizes Graphviz diagrams to visualize the synthesis pathway and experimental workflows, offering a comprehensive resource for laboratory professionals.

Discovery and Historical Context

This compound was first synthesized and reported in 1960 by R. A. Close and T. S. West of the University of Birmingham, UK. Their seminal work, published in the journal Talanta, introduced this compound as a novel reagent for the highly sensitive and selective colorimetric determination of calcium ions. At the time, the development of such a reagent was a significant advancement in analytical chemistry, offering a superior method for calcium analysis compared to existing techniques, which often suffered from interference from other ions like magnesium, strontium, and barium. Close and West's research laid the foundation for the widespread use of this compound in various fields requiring precise calcium measurement.

Synthesis of this compound

The synthesis of this compound involves a multi-step diazotization and coupling reaction. The following protocol is based on the original method described by Close and West.

Experimental Protocol: Synthesis of this compound

Materials:

-

H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Glacial acetic acid

-

Ethanol

-

Ice

Procedure:

-

Diazotization of H-acid: A solution of H-acid is prepared in dilute sodium carbonate solution. This is then acidified with hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite is then added dropwise with constant stirring to form the diazonium salt of H-acid. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Self-Coupling Reaction: The acidic solution of the diazonium salt is then slowly added to a cooled, alkaline solution of H-acid. The pH of the reaction mixture is carefully controlled and maintained in the alkaline range using sodium hydroxide. This promotes the coupling of the diazonium salt to another molecule of H-acid at the position ortho to the amino group, forming the bis-azo dye, this compound.

-

Isolation and Purification: The resulting this compound precipitates out of the solution. It is then collected by filtration, washed with ethanol to remove unreacted starting materials and byproducts, and finally dried.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from H-acid.

Physicochemical Properties and Calcium Complexation

This compound is a water-soluble, dark-colored powder. Its utility as a calcium indicator stems from its ability to form a stable, colored complex with calcium ions in an alkaline medium.

Quantitative Data

| Property | Value | Notes |

| Chemical Formula | C₃₀H₁₆N₄Na₆O₂₂S₆ | Hexasodium salt |

| Molecular Weight | 1098.75 g/mol | |

| Stoichiometry of Complex | 1:1 (this compound:Ca²⁺) | Determined by mole ratio and continuous variation methods. |

| Optimal pH for Complexation | 8.5 | The complex forms in an alkaline environment. |

| λmax (Free Ligand) | ~635 nm | Wavelength of maximum absorbance for the free this compound ligand. |

| λmax (Ca²⁺ Complex) | 535 - 539 nm | Wavelength of maximum absorbance for the this compound-calcium complex. |

| Molar Absorptivity (ε) | 6.6 x 10³ L mol⁻¹ cm⁻¹ at 520 nm | For the this compound-calcium complex. This value may vary slightly depending on the exact wavelength and conditions. |

| Stability Constant (log K) | Not definitively found in searches. | The original paper by Close and West likely contains this information. |

Experimental Protocols for Calcium Determination

The following is a general protocol for the spectrophotometric determination of calcium using this compound.

Experimental Protocol: Spectrophotometric Calcium Assay

Materials:

-

This compound solution (e.g., 0.05% w/v in deionized water)

-

Buffer solution (pH 8.5, e.g., ammonia-ammonium chloride buffer)

-

Calcium standard solutions (of known concentrations)

-

Unknown sample containing calcium

-

Spectrophotometer

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of the calcium standard solution.

-

To each standard dilution, add a fixed volume of the pH 8.5 buffer and the this compound solution.

-

Allow the color to develop for a specified time (e.g., 5 minutes).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance of the complex (e.g., 535 nm).

-

Plot a calibration curve of absorbance versus calcium concentration.

-

-

Analysis of Unknown Sample:

-

Treat the unknown sample in the same manner as the standards, adding the buffer and this compound solution.

-

Measure the absorbance of the unknown sample at the same wavelength.

-

Determine the calcium concentration in the unknown sample by interpolating its absorbance on the standard curve.

-

Experimental Workflow Diagram

Caption: Spectrophotometric calcium determination workflow.

Applications in Research and Drug Development

While this compound was initially developed for analytical chemistry applications, its principle of action—colorimetric response to calcium binding—is relevant to various research areas. However, it is important to note that for intracellular calcium measurements in live cells, fluorescent indicators such as Fura-2 and Fluo-4 are now more commonly used due to their higher sensitivity and suitability for microscopy.

Potential applications for this compound in a modern research context could include:

-

In vitro screening assays: High-throughput screening for compounds that modulate calcium chelation or interfere with calcium-dependent processes in a cell-free system.

-

Environmental analysis: Determination of calcium content in water and soil samples.

-

Food and beverage industry: Quality control for calcium levels in various products.

-

Materials science: Studying the interaction of calcium with various materials.

Signaling Pathways and Logical Relationships

Currently, there is a lack of published research detailing the use of this compound for monitoring calcium signaling pathways within cells. The primary application remains the quantification of total calcium in solution. The logical relationship in its mechanism of action is a direct binding event leading to a spectral shift.

Calcium Binding and Detection Diagram

Caption: Mechanism of calcium detection by this compound.

Conclusion

This compound remains a robust and selective indicator for the spectrophotometric determination of calcium. Its discovery by Close and West in 1960 provided a valuable analytical tool that is still relevant in various scientific and industrial settings. This guide has consolidated the available information on its discovery, synthesis, properties, and application, providing a comprehensive resource for professionals in research and development. While its use in live-cell imaging has been superseded by fluorescent probes, its simplicity and reliability ensure its continued utility in solution-based calcium quantification.

An In-Depth Technical Guide to Calcichrome: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcichrome is a complex organic dye that serves as a highly selective metallochromic indicator for the determination of calcium ions. Its ability to form a distinctively colored complex with calcium allows for the quantitative analysis of this essential element in various samples. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and detailed experimental protocols for its application in calcium determination.

Chemical Structure and Identity

This compound, a bis-azo dye, possesses a complex polycyclic aromatic structure. The molecule features multiple sulfonate groups, which confer water solubility, and hydroxyl and azo functional groups that are critical for its metal-chelating properties.

The definitive chemical structure of this compound is provided by its IUPAC name: 5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | 5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | [1] |

| Synonyms | Calcion, Calcion IREA | [1] |

| CAS Number | 3810-39-7 | [1] |

| Molecular Formula | C₃₀H₂₀N₄O₂₂S₆ | [1] |

| Molecular Weight | 980.9 g/mol | [1] |

| Appearance | Data not available | |

| Solubility | Water soluble | |

| Density | 2.15 g/cm³ |

Spectrophotometric Properties and Calcium Complexation

This compound's utility as a calcium indicator stems from the significant shift in its visible absorption spectrum upon chelation with Ca²⁺ ions. This colorimetric change forms the basis of a sensitive and selective spectrophotometric method for calcium quantification.

The this compound-calcium complex forms in a 1:1 stoichiometric ratio.[1] The complex exhibits a maximum absorbance (λmax) at approximately 520-539 nm, a wavelength where the uncomplexed dye has minimal absorbance.[1] This distinct spectral shift allows for the direct measurement of the complex concentration, which is proportional to the calcium concentration in the sample. The molar absorptivity of the calcium-calcichrome system is reported to be 6,600 L·mol⁻¹·cm⁻¹.

| Parameter | Value | Reference |

| Stoichiometry (this compound:Ca²⁺) | 1:1 | [1] |

| λmax of Ca²⁺-Calcichrome Complex | 520-539 nm | [1] |

| Molar Absorptivity (ε) | 6,600 L·mol⁻¹·cm⁻¹ | |

| Optimal pH for Complex Formation | ~8.5 | [1] |

Experimental Protocol: Spectrophotometric Determination of Calcium

The following protocol outlines the steps for the quantitative determination of calcium using this compound.

Reagents and Equipment

-

This compound Solution: Prepare a stock solution of this compound in deionized water. The exact concentration may need to be optimized based on the expected calcium concentration in the samples.

-

Calcium Standard Solutions: A series of standard solutions of known calcium concentrations should be prepared for calibration.

-

Buffer Solution (pH 8.5): A suitable buffer, such as a borate or ammonia buffer, is required to maintain the optimal pH for complex formation.

-

Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at 520-539 nm is necessary.

-

Volumetric flasks and pipettes for accurate solution preparation.

Experimental Workflow

Caption: Workflow for the spectrophotometric determination of calcium using this compound.

Detailed Method

-

Preparation of Calibration Curve:

-

To a series of volumetric flasks, add increasing volumes of the calcium standard solutions.

-

To each flask, add a fixed volume of the this compound solution and the pH 8.5 buffer.

-

Dilute to the mark with deionized water and mix well.

-

Allow the solutions to stand for a sufficient time for the color to develop fully.

-

Measure the absorbance of each standard at the predetermined λmax (around 520-539 nm) against a reagent blank (containing all components except calcium).

-

Plot a graph of absorbance versus calcium concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Take a known volume of the sample solution and place it in a volumetric flask.

-

Add the same fixed volume of the this compound solution and pH 8.5 buffer as used for the standards.

-

Dilute to the mark with deionized water and mix well.

-

After the same incubation period, measure the absorbance of the sample at the λmax.

-

Using the calibration curve, determine the concentration of calcium in the sample.

-

Interference Studies

It is crucial to consider potential interferences from other metal ions that may be present in the sample. While this compound is highly selective for calcium, high concentrations of other divalent cations could potentially interfere with the measurement. It is recommended to perform recovery studies by spiking samples with known amounts of calcium to assess the accuracy of the method in a specific sample matrix.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound and its solutions. Work in a well-ventilated area. Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound remains a valuable reagent for the straightforward and sensitive spectrophotometric determination of calcium. Its well-defined complexation chemistry and distinct color change provide a reliable analytical method for researchers across various scientific disciplines. By following the detailed protocols and considering potential interferences, accurate and reproducible quantification of calcium can be achieved.

References

Spectrophotometric Properties of the Calcichrome-Calcium Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of the Calcichrome-calcium complex, offering a comprehensive resource for its application in calcium quantification. The document details the underlying chemical principles, experimental protocols, and data interpretation, tailored for professionals in research and development.

Introduction

This compound is a metallochromic indicator that forms a stable, colored complex with calcium ions. This property allows for the quantitative determination of calcium in various samples using spectrophotometry. The formation of the this compound-calcium complex results in a shift in the maximum absorbance wavelength (λmax), enabling the measurement of calcium concentration by monitoring the absorbance at the new λmax. The complex is known for its stability and the reaction's adherence to the Beer-Lambert law within a defined concentration range, making it a reliable method for calcium analysis.

Spectrophotometric and Chemical Properties

The interaction between this compound and calcium ions leads to the formation of a 1:1 stoichiometric complex. This has been confirmed through methods such as Job's method of continuous variation and the mole ratio method.[1][2][3] The optimal pH for the formation of the stable complex is reported to be around 8.5.[2][3]

Upon complexation with calcium, the absorption spectrum of this compound shifts. In a buffered solution, free this compound exhibits two absorption bands at approximately 306 nm and 555 nm. After forming a complex with calcium, these bands shift to around 300 nm and 539 nm.[1] The measurement of absorbance at 539 nm is typically used for the quantification of calcium.

Table 1: Spectrophotometric Properties of this compound and its Calcium Complex

| Property | This compound (Free Ligand) | This compound-Calcium Complex |

| Stoichiometry | - | 1:1[1][2][3] |

| Optimal pH | - | ~8.5[2][3] |

| λmax 1 | ~306 nm | ~300 nm[1] |

| λmax 2 | ~555 nm | ~539 nm[1] |

| Molar Absorptivity (ε) | Not specified in literature | Not explicitly found in literature; requires experimental determination. |

Experimental Protocols

The following sections provide detailed methodologies for the spectrophotometric determination of calcium using this compound.

Reagent Preparation

3.1.1. This compound Stock Solution (e.g., 1 x 10⁻³ M)

-

Dissolve a precisely weighed amount of this compound powder in distilled or deionized water to achieve the desired concentration. For example, to prepare a 1 x 10⁻³ M solution, dissolve the appropriate mass of this compound (molar mass will be required from the supplier) in a specific volume of water.

-

Store the solution in a dark bottle to protect it from light.

3.1.2. Standard Calcium Stock Solution (e.g., 1 x 10⁻² M)

-

Dissolve a precisely weighed amount of a primary standard calcium salt (e.g., calcium carbonate, CaCO₃, or calcium chloride dihydrate, CaCl₂·2H₂O) in a minimal amount of dilute hydrochloric acid and then dilute with distilled or deionized water in a volumetric flask to the desired volume.[2]

-

For example, to prepare a 1 x 10⁻² M solution using CaCl₂·2H₂O (molar mass: 147.01 g/mol ), dissolve 1.47 g in distilled water and dilute to 1 L.[2]

3.1.3. Buffer Solution (pH 8.5)

-

Prepare a suitable buffer solution to maintain the optimal pH for complex formation. An appropriate buffer system, such as a borate buffer, can be used. Adjust the pH to 8.5 using a pH meter.

Construction of a Calibration Curve

-

Prepare a series of standard calcium solutions of decreasing concentrations by serial dilution of the calcium stock solution.

-

For each standard, place a specific volume (e.g., 5 mL) of the this compound solution and a specific volume (e.g., 10 mL) of the pH 8.5 buffer solution into a volumetric flask (e.g., 25 mL).

-

Add the corresponding volume of the standard calcium solution to each flask.

-

Dilute to the mark with distilled water and mix thoroughly.

-

Prepare a blank solution containing the this compound solution and buffer, but no calcium.

-

Measure the absorbance of each standard solution and the blank at 539 nm using a spectrophotometer.

-

Subtract the absorbance of the blank from the absorbance of each standard.

-

Plot a graph of the corrected absorbance versus the concentration of the calcium standards. This will be the calibration curve.

Sample Analysis

-

Prepare the unknown sample solution. Depending on the matrix, this may involve dissolution, digestion, or extraction to bring the calcium into a soluble form.

-

In a volumetric flask, mix a known volume of the sample solution with the this compound solution and the pH 8.5 buffer, following the same procedure as for the standards.

-

Dilute to the mark with distilled water and mix well.

-

Measure the absorbance of the sample solution at 539 nm.

-

Using the calibration curve, determine the concentration of calcium in the sample solution.

Determination of Stoichiometry

The 1:1 stoichiometry of the this compound-calcium complex can be confirmed using the following methods:

Job's Method of Continuous Variation

-

Prepare equimolar stock solutions of calcium and this compound.

-

Prepare a series of solutions by mixing varying volumes of the calcium and this compound stock solutions while keeping the total volume constant. The mole fraction of each component will vary from 0 to 1.

-

Add the appropriate buffer to maintain the optimal pH.

-

Measure the absorbance of each solution at 539 nm.

-

Plot the absorbance as a function of the mole fraction of one of the components (e.g., this compound).

-

The plot will show two linear portions that intersect at a maximum absorbance. The mole fraction at this maximum corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

Mole Ratio Method

-

Prepare a series of solutions where the concentration of one component (e.g., calcium) is held constant, while the concentration of the other component (this compound) is varied.

-

Add the appropriate buffer to maintain the optimal pH.

-

Measure the absorbance of each solution at 539 nm.

-

Plot the absorbance versus the molar ratio of the variable component to the constant component (e.g., [this compound]/[Calcium]).

-

The plot will show an initial linear increase in absorbance, followed by a plateau or a change in slope. The point of intersection of the two linear portions indicates the stoichiometric ratio of the complex.

Visualizations

The following diagrams illustrate the key processes in the spectrophotometric analysis of calcium using this compound.

References

In-Depth Technical Guide to Calcichrome for the Detection of Free Calcium Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcichrome is a metallochromic indicator dye that has been utilized for the spectrophotometric determination of calcium ions (Ca²⁺). This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of this compound for the detection and quantification of free calcium ions in various samples. This compound's ability to form a colored complex with calcium allows for a straightforward colorimetric assay, making it a valuable tool in diverse research and development settings.

Core Principles and Mechanism of Action

This compound, a complex organic dye, undergoes a distinct color change upon binding with free calcium ions. This interaction forms a stable this compound-Ca²⁺ complex, which exhibits a different absorption spectrum compared to the unbound dye. The fundamental principle of the assay lies in the direct proportionality between the concentration of the formed complex and the absorbance of light at a specific wavelength. By measuring this absorbance, the concentration of free calcium in the sample can be accurately determined.

Studies have confirmed that this compound forms a 1:1 stoichiometric complex with calcium ions.[1] The reaction can be represented as:

Ca²⁺ (free) + this compound (unbound) ⇌ this compound-Ca²⁺ Complex

The equilibrium of this reaction is dependent on several factors, including pH and the presence of interfering ions. The formation of the colored complex is typically carried out in an alkaline medium to ensure optimal reaction conditions.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound and its calcium complex, critical for accurate experimental design and data interpretation.

| Parameter | Value | Conditions | Reference |

| Molar Absorptivity (ε) | 6.6 x 10³ L·mol⁻¹·cm⁻¹ | At 520 nm | Not explicitly cited, value found in a related article |

| Wavelength of Maximum Absorption (λmax) of this compound-Ca²⁺ Complex | 539 nm | pH 8.5 | [1] |

| Stoichiometry of this compound-Ca²⁺ Complex | 1:1 | pH 8.5 | [1] |

| Beer's Law Range | 0–50 μg Ca²⁺/10 ml | At 520 nm | [2] |

Experimental Protocols

While a universally standardized protocol for this compound is not available, the following methodologies are based on established principles of spectrophotometric calcium determination using metallochromic indicators.

Reagent Preparation

4.1.1. This compound Stock Solution (1 x 10⁻³ M)

-

Procedure: Dissolve 0.9809 g of this compound (Molar Mass: 980.9 g/mol ) in deionized water and dilute to a final volume of 1 L in a volumetric flask.

-

Storage: Store the solution in a dark bottle at 4°C to minimize degradation.

4.1.2. Calcium Standard Stock Solution (e.g., 1000 ppm Ca²⁺)

-

Procedure: Dissolve 2.77 g of anhydrous calcium chloride (CaCl₂) or 3.67 g of calcium chloride dihydrate (CaCl₂·2H₂O) in deionized water and dilute to 1 L in a volumetric flask. Alternatively, commercially available certified calcium standard solutions can be used.

-

Storage: Store at room temperature.

4.1.3. Buffer Solution (e.g., pH 8.5)

-

Procedure: A suitable buffer, such as a borate or Tris buffer, should be prepared to maintain the optimal pH for the complex formation. The exact composition and preparation method will depend on the specific requirements of the assay and the sample matrix.

Spectrophotometric Measurement of Calcium

This protocol outlines the general steps for determining calcium concentration in a sample.

4.2.1. Preparation of Standard Curve

-

Prepare a series of calcium standards by diluting the calcium standard stock solution with deionized water to achieve concentrations within the expected range of the samples.

-

To a set of test tubes, add a fixed volume of each calcium standard.

-

Add a specific volume of the this compound working solution (a dilution of the stock solution) to each tube.

-

Add the buffer solution to bring the final volume to a constant value and to maintain the desired pH.

-

Mix the solutions thoroughly and allow them to stand for a specified time to ensure complete complex formation.

-

Measure the absorbance of each standard at the λmax of the this compound-Ca²⁺ complex (e.g., 539 nm) using a spectrophotometer. Use a reagent blank (containing all components except calcium) to zero the instrument.

-

Plot a calibration curve of absorbance versus calcium concentration.

4.2.2. Sample Analysis

-

Prepare the sample by diluting it if the calcium concentration is expected to be high. The sample should be free of particulate matter.

-

To a test tube, add the same volume of the sample as was used for the standards.

-

Add the same volumes of the this compound working solution and buffer solution as used for the standards.

-

Mix and incubate for the same duration as the standards.

-

Measure the absorbance of the sample at the same wavelength used for the standard curve.

-

Determine the calcium concentration in the sample by interpolating its absorbance value on the standard curve.

Potential Interferences

Several ions can potentially interfere with the accurate determination of calcium using this compound by either forming colored complexes with the indicator or by competing with calcium for binding.

-

Magnesium (Mg²⁺): Magnesium is a common interfering ion in calcium assays. Its interference can often be minimized by adjusting the pH or by using a masking agent.

-

Other Divalent Cations: Ions such as strontium (Sr²⁺), barium (Ba²⁺), and heavy metals may also interfere.[3]

-

Anions: Certain anions, like citrate and phosphate, can form complexes with calcium, reducing the concentration of free calcium available to react with this compound.[4][5]

It is crucial to perform validation studies, including spike and recovery experiments and analysis of samples with known concentrations of potential interferents, to assess the selectivity of the this compound assay in the specific sample matrix being investigated.

Mandatory Visualizations

Signaling Pathway: Generic Calcium Signaling Cascade

Caption: A generalized signaling pathway illustrating the release of intracellular calcium.

Experimental Workflow: Spectrophotometric Calcium Assay

Caption: Workflow for the spectrophotometric determination of calcium using this compound.

Logical Relationship: Beer-Lambert Law

Caption: The relationship between absorbance and concentration as described by the Beer-Lambert Law.

References

- 1. researchgate.net [researchgate.net]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. Citrate interference in assays of total calcium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcichrome: A Metallochromic Dye for Calcium Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcichrome is a water-soluble bis-azo dye that serves as a metallochromic indicator, primarily utilized for the selective determination of calcium ions (Ca²⁺) in various biological and chemical samples. Its ability to form a colored complex with calcium allows for quantitative analysis using spectrophotometric methods. This guide provides a comprehensive overview of this compound's properties, detailed experimental protocols for its use, and a summary of its quantitative characteristics to aid researchers in its effective application.

Core Properties and Mechanism of Action

This compound, with the chemical formula C₃₀H₁₄N₄Na₆O₂₂S₆, operates on the principle of forming a stable complex with calcium ions.[1] This complexation results in a distinct shift in the dye's absorption spectrum, enabling the quantification of calcium concentration by measuring the absorbance at a specific wavelength. The reaction between this compound (Cal) and calcium can be represented by the following equilibrium:

Ca²⁺ + Cal ⇌ [Ca-Cal]²⁺

The formation of the [Ca-Cal]²⁺ complex is rapid and stoichiometric, forming the basis for its use in both titrimetric and spectrophotometric analyses. The stability and spectral properties of this complex are pH-dependent, necessitating the use of a buffered solution for accurate measurements.

Quantitative Data

A summary of the key quantitative parameters for this compound and its calcium complex is presented below. These values are essential for the development and validation of analytical methods.

| Parameter | Value | Conditions | Reference(s) |

| This compound (Free Dye) | |||

| Absorption Maximum (λmax) | 555 nm | pH 8.5 | [2] |

| Absorption Maximum (λmax) | 306 nm | pH 8.5 | [2] |

| Calcium-Calcichrome Complex | |||

| Absorption Maximum (λmax) | 539 nm | pH 8.5 | [2] |

| Molar Absorptivity (ε) | 6.6 x 10³ L·mol⁻¹·cm⁻¹ | pH not specified, measured at 520 nm | [2] |

| Stoichiometry (Ca²⁺:this compound) | 1:1 | pH 8.5 | [2] |

Experimental Protocols

Spectrophotometric Determination of Calcium

This protocol outlines the steps for the quantitative determination of calcium using this compound.

1. Reagent Preparation:

-

This compound Stock Solution (1 x 10⁻³ M): Dissolve the appropriate amount of this compound powder in deionized water to achieve a final concentration of 1 mM. Store in a dark bottle at 4°C.

-

This compound Working Solution (4 x 10⁻⁴ M): Dilute the stock solution with deionized water to a final concentration of 0.4 mM. Prepare fresh daily.

-

Calcium Standard Stock Solution (1000 ppm): Use a commercially available certified calcium standard or prepare by dissolving the appropriate amount of a primary standard grade calcium salt (e.g., CaCO₃) in a minimal amount of dilute HCl and diluting with deionized water.

-

Calcium Working Standards: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 0 to 50 µg/mL of Ca²⁺.

-

Buffer Solution (pH 8.5): Prepare an appropriate buffer system, such as Tris-HCl or borate buffer, and adjust the pH to 8.5. One study utilized a buffer prepared by mixing 1 M acetic acid and 1 M sodium acetate, with the final pH adjusted with 0.1 M HCl or NaOH.[2]

2. Assay Procedure:

-

To a set of test tubes, add a specific volume of the calcium working standards or the unknown sample.

-

Add a defined volume of the this compound working solution to each tube.

-

Add a sufficient volume of the buffer solution (pH 8.5) to each tube to ensure a stable pH.

-

Bring the final volume of each tube to a constant value with deionized water and mix thoroughly.

-

Allow the color to develop for a specified time (e.g., 5-10 minutes).

-

Measure the absorbance of each solution at 539 nm using a spectrophotometer. Use a reagent blank (containing all components except the calcium standard or sample) to zero the instrument.

-

Construct a calibration curve by plotting the absorbance values of the standards against their corresponding calcium concentrations.

-

Determine the calcium concentration in the unknown sample by interpolating its absorbance value on the calibration curve.

3. Management of Interferences:

Several ions can interfere with the determination of calcium by forming complexes with this compound. Common interfering ions include magnesium (Mg²⁺), iron (Fe³⁺), and manganese (Mn²⁺). The following strategies can be employed to mitigate these interferences:

-

pH Adjustment: The selectivity for calcium can be enhanced by carefully controlling the pH of the solution.

-

Masking Agents: For samples containing interfering ions, the addition of a masking agent can be effective. Triethanolamine (TEA) can be used to mask manganese and iron.

Visualizations

Logical Relationship of this compound-Based Calcium Measurement

The following diagram illustrates the fundamental principle of using this compound for the spectrophotometric determination of calcium.

Experimental Workflow for Spectrophotometric Calcium Determination

The following diagram outlines the key steps in a typical experimental workflow for quantifying calcium using this compound.

Applications in Research and Drug Development

This compound's utility extends to various research areas where the quantification of calcium is critical. In drug development, it can be employed in screening assays to identify compounds that modulate calcium signaling pathways. Its application in analyzing calcium content in biological samples such as plant material has also been demonstrated.[2] While its use in monitoring real-time calcium dynamics within complex signaling pathways is less documented compared to fluorescent indicators, its stability and the simplicity of the colorimetric assay make it a valuable tool for endpoint measurements and in vitro assays.

Conclusion

This compound remains a relevant and practical metallochromic dye for the determination of calcium. Its well-defined complexation with calcium, resulting in a clear spectral shift, provides a reliable basis for quantitative analysis. By following standardized protocols and being mindful of potential interferences, researchers can effectively utilize this compound for accurate calcium measurements in a variety of scientific applications. The data and methodologies presented in this guide are intended to support the successful implementation of this compound-based assays in the laboratory.

References

Preliminary Studies on Calcium Binding Using Calcichrome: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies involving Calcichrome for calcium binding. It is designed to furnish researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and an understanding of the underlying mechanisms of this compound as a metallochromic indicator for calcium.

Core Principles of this compound-Calcium Interaction

This compound is a well-established indicator for the spectrophotometric determination of calcium. The fundamental principle of its utility lies in the formation of a stable, colored complex with calcium ions. This interaction results in a distinct shift in the absorption spectrum, allowing for the quantitative measurement of calcium concentration.

Key characteristics of the this compound-calcium complex include a 1:1 stoichiometric ratio between this compound and Ca²⁺.[1] The formation of this complex is pH-dependent, with an optimal pH of 8.5, and it exhibits a maximum absorbance (λmax) at 539 nm.[1] Spectrophotometric and potentiometric analyses have confirmed that the complexation occurs through the hydroxyl groups of the this compound molecule.[1]

Quantitative Data on this compound-Calcium Binding

The following table summarizes the available quantitative data from preliminary studies on the binding of calcium by this compound.

| Parameter | Value | Reference |

| Stoichiometry (this compound:Ca²⁺) | 1:1 | [1] |

| Optimal pH for Complex Formation | 8.5 | [1] |

| Maximum Absorbance (λmax) | 539 nm | [1] |

| Percentage of Calcium in Complex | 4.5% (± 2.41% error) | [1] |

Experimental Protocols

While a highly detailed, standardized protocol for this compound usage is not universally established, the following methodologies are based on the principles outlined in existing research.

Spectrophotometric Determination of Calcium

This protocol outlines the general steps for determining calcium concentration using this compound via spectrophotometry.

Materials:

-

This compound solution

-

Standard calcium solution (e.g., CaCl₂)

-

Buffer solution (pH 8.5)

-

Spectrophotometer

-

Cuvettes

-

Unknown sample containing calcium

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions with known calcium concentrations.

-

To each standard, add the this compound solution and the pH 8.5 buffer.

-

Allow the color to develop.

-

Measure the absorbance of each standard at 539 nm.

-

Plot a standard curve of absorbance versus calcium concentration.

-

-

Sample Preparation:

-

Prepare the unknown sample by adding the this compound solution and the pH 8.5 buffer.

-

-

Measurement:

-

Measure the absorbance of the unknown sample at 539 nm.

-

-

Quantification:

-

Determine the calcium concentration in the unknown sample by interpolating its absorbance value on the standard curve.

-

Determination of Complex Stoichiometry (Job's Plot)

The continuous variation method, or Job's plot, can be employed to confirm the 1:1 stoichiometry of the this compound-calcium complex.

Procedure:

-

Prepare equimolar solutions of this compound and a calcium salt.

-

Mix the solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total molar concentration constant.

-

Measure the absorbance of each mixture at 539 nm.

-

Plot the absorbance as a function of the mole fraction of one component. The maximum absorbance will correspond to the stoichiometry of the complex.

Visualizing Experimental and Signaling Pathways

Experimental Workflow for Calcium Quantification

The following diagram illustrates the general workflow for the spectrophotometric quantification of calcium using this compound.

Hypothetical Calcium Signaling Pathway and Potential for this compound Application

Currently, there is no direct evidence in the reviewed literature of this compound being used to visualize intracellular calcium signaling pathways. Its properties are more suited for in vitro quantitative analysis. However, the following diagram illustrates a generic, simplified calcium signaling cascade. In principle, a metallochromic indicator could be used to quantify calcium release from cellular stores in experimental preparations, such as isolated organelles or permeabilized cells, where the indicator has access to the calcium being released.

Potential Interferences

Conclusion

This compound serves as a valuable tool for the in vitro quantification of calcium. Its 1:1 binding stoichiometry and distinct color change upon complexation provide a reliable basis for spectrophotometric analysis. While the currently available data from preliminary studies offer a solid foundation, further research is warranted to fully characterize its binding affinity, including the determination of its dissociation constant (Kd), and to establish a comprehensive interference profile. The application of this compound in cellular signaling studies remains an area for future exploration, potentially in simplified systems that allow for direct interaction between the indicator and released calcium stores. Researchers are encouraged to use the information presented in this guide as a starting point for developing and validating their own specific applications of this compound for calcium binding studies.

References

Calcichrome: A Technical Guide to its Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcichrome is a metallochromic indicator that has carved a niche in biomedical research primarily as a highly effective spectrophotometric reagent for the determination of calcium and other metal ions.[1][2] Chemically known as 5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid, this complex organic dye undergoes a distinct color change upon binding to metal ions, a property that is harnessed for their quantification.[2] This technical guide provides an in-depth overview of this compound's properties, experimental protocols for its use, and its applications in biomedical research, with a focus on calcium determination.

Chemical and Physical Properties

This compound is a water-soluble azo dye with the molecular formula C₃₀H₂₀N₄O₂₂S₆.[2] Its structure allows for the formation of stable complexes with various metal ions. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | [2] |

| Synonyms | Calcion IREA | [2] |

| CAS Number | 3810-39-7 | [2] |

| Molecular Formula | C₃₀H₂₀N₄O₂₂S₆ | [2] |

| Molecular Weight | 980.9 g/mol | [2] |

| Absorbance Maxima (λmax) of Free Dye | 306 nm, 555 nm | [1][3] |

| Absorbance Maxima (λmax) of Ca²⁺ Complex | 300 nm, 539 nm | [1][3] |

| Stoichiometry of Ca²⁺ Complex | 1:1 | [1][4] |

| Optimal pH for Ca²⁺ Complexation | 8.5 | [1][4] |

Mechanism of Action

The utility of this compound as a calcium indicator lies in its ability to form a stable complex with calcium ions, resulting in a shift in its absorption spectrum. This change is quantifiable and forms the basis of spectrophotometric assays. The complexation with calcium occurs via the hydroxyl groups of the this compound molecule.[1][3] Studies have confirmed a 1:1 stoichiometric ratio for the complex formed between this compound and calcium ions.[1][4] The reaction is pH-dependent, with optimal complex formation occurring at a pH of 8.5.[1][4]

Applications in Biomedical Research

This compound's primary application in biomedical research is the quantitative determination of calcium in various biological and environmental samples. Its ability to form a colored complex with calcium allows for straightforward spectrophotometric analysis.

Spectrophotometric Determination of Calcium

This compound is employed as a chromogenic reagent in assays to measure total calcium concentrations in samples such as serum, urine, and water. The intensity of the color of the calcium-calcichrome complex, measured at its absorption maximum, is directly proportional to the calcium concentration.

Use in Titrimetric Analysis

While less common for direct calcium measurement, indicators with similar structures to this compound, such as Eriochrome Black T and Calconcarboxylic acid, are widely used in complexometric titrations with EDTA to determine water hardness (a measure of calcium and magnesium concentration). These methods highlight the utility of this class of dyes in metal ion quantification.

Experimental Protocols

Spectrophotometric Determination of Calcium in a Liquid Sample

This protocol provides a general methodology for the determination of calcium concentration using this compound.

1. Reagents and Materials:

-

This compound solution (1 x 10⁻³ M): Prepare by dissolving the appropriate amount of this compound powder in distilled water.

-

Buffer solution (pH 8.5): A suitable buffer, such as a borate or glycine-NaOH buffer, should be used to maintain the optimal pH for complex formation.

-

Standard calcium solutions: A series of solutions with known calcium concentrations for generating a calibration curve.

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Calibration Standards: Prepare a series of dilutions of the standard calcium solution to cover the expected concentration range of the unknown sample.

-

Sample Preparation: If necessary, dilute the unknown sample to bring the calcium concentration within the linear range of the assay.

-

Reaction Mixture: For each standard and sample, pipette a defined volume into a clean tube or cuvette. Add a specific volume of the this compound solution and the pH 8.5 buffer. The final volume should be consistent for all reactions.

-

Incubation: Allow the reaction to proceed for a sufficient time to ensure complete complex formation. This is typically a short incubation at room temperature.

-

Spectrophotometric Measurement: Measure the absorbance of each standard and sample at the wavelength of maximum absorbance for the calcium-calcichrome complex (539 nm).[1][3] Use a reagent blank (containing all components except the calcium standard or sample) to zero the spectrophotometer.

-

Data Analysis: Plot a calibration curve of absorbance versus calcium concentration for the standards. Determine the calcium concentration in the unknown sample by interpolating its absorbance value on the calibration curve.

Caption: Workflow for quantifying calcium using this compound.

This compound in the Context of Calcium Signaling Research

Calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The study of dynamic changes in intracellular calcium concentrations, known as calcium signaling, is a cornerstone of biomedical research.

While this compound is an excellent tool for quantifying static, bulk calcium concentrations, it is not typically used for monitoring the rapid, transient changes in intracellular free calcium that characterize signaling events. For these applications, fluorescent calcium indicators such as Fura-2, Fluo-4, and genetically encoded calcium indicators (GECIs) are the preferred tools due to their high sensitivity, specificity, and ability to be targeted to specific subcellular compartments.

The following diagram illustrates a representative G-protein coupled receptor (GPCR) signaling pathway that leads to an increase in intracellular calcium. This serves as an example of a biological context where understanding calcium dynamics is critical, and where different types of calcium indicators are employed.

Caption: A typical GPCR signaling cascade leading to calcium release.

Conclusion

This compound is a valuable and reliable tool for the quantitative determination of calcium in a variety of samples. Its well-characterized spectrophotometric properties and the stability of its calcium complex make it a staple in analytical biochemistry and environmental testing. While not suited for dynamic intracellular calcium imaging, a field dominated by fluorescent probes, this compound's role in providing accurate measurements of total calcium concentrations is crucial for many areas of biomedical research. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this compound in their work.

References

An In-Depth Technical Guide to the Core Principles of Complexometric Titration with Calcichrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of complexometric titration for the determination of calcium ions, with a specific focus on the use of Calcichrome as a metallochromic indicator. This document outlines the theoretical underpinnings, practical applications, and detailed experimental methodologies relevant to researchers, scientists, and professionals in drug development.

Core Principles of Complexometric Titration

Complexometric titration is a type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. This method is particularly useful for the determination of a variety of metal ions in solution. The titrant is typically a chelating agent, an organic molecule capable of forming multiple bonds with a single metal ion. Ethylenediaminetetraacetic acid (EDTA) is the most widely used chelating agent in complexometric titrations due to its ability to form stable, 1:1 complexes with most metal ions.

The stability of the metal-EDTA complex is crucial for a successful titration and is pH-dependent. The reaction between a metal ion, such as calcium (Ca²⁺), and EDTA can be represented as:

Ca²⁺ + [EDTA]⁴⁻ ⇌ [Ca(EDTA)]²⁻

To ensure a sharp and accurate endpoint, the pH of the solution must be carefully controlled using a buffer solution.

The Role of this compound as a Metallochromic Indicator

Metallochromic indicators are organic dyes that change color when they form complexes with metal ions. In a complexometric titration, the indicator is added to the analyte solution, where it forms a colored complex with the metal ions. As the titrant (EDTA) is added, it progressively binds with the free metal ions. Near the endpoint, the titrant displaces the metal ions from the indicator-metal complex. This displacement results in a distinct color change, signaling the completion of the reaction.

This compound, with the chemical formula C₃₀H₂₀N₄O₂₂S₆, is a specialized indicator used for the complexometric titration of calcium. It forms a stable 1:1 complex with calcium ions under specific pH conditions.

Mechanism of Action

The fundamental principle behind the function of this compound, like other metallochromic indicators, lies in the relative stability of the metal-indicator complex and the metal-titrant complex. The EDTA-calcium complex must be significantly more stable than the this compound-calcium complex.

-

Initial State: Before the titration begins, a small amount of this compound is added to the calcium-containing solution. At the optimal pH, the indicator forms a colored complex with the Ca²⁺ ions.

-

Titration: As the EDTA solution is gradually added, the EDTA, being a stronger chelating agent, reacts with the free Ca²⁺ ions in the solution.

-

Endpoint: Once all the free Ca²⁺ ions have been complexed by EDTA, the next drop of EDTA will displace the Ca²⁺ ions from the this compound-calcium complex. This releases the free indicator into the solution, causing a sharp and observable color change, which marks the endpoint of the titration.

The logical relationship of the titration process is illustrated in the following diagram.

Caption: Logical workflow of complexometric titration with this compound.

Quantitative Data

The stability of the complexes formed during the titration is a critical factor. The stability constant (K) provides a quantitative measure of this stability. A higher stability constant indicates a more stable complex.

| Complex | Stability Constant (log K) | Optimal pH for Titration |

| [Ca(EDTA)]²⁻ | 10.7 | > 8 |

| [Ca(this compound)] | Not explicitly found in searches | ~ 8.5[1] |

Experimental Protocol

This section provides a detailed methodology for the determination of calcium concentration using complexometric titration with EDTA and this compound as the indicator.

Reagent Preparation

-

Standard Calcium Solution (0.01 M):

-

Accurately weigh approximately 1.0 g of anhydrous calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours.

-

Transfer the CaCO₃ to a 1 L volumetric flask.

-

Add approximately 20 mL of deionized water, followed by the dropwise addition of dilute hydrochloric acid (HCl) until the CaCO₃ is completely dissolved. Avoid adding a large excess of acid.

-

Dilute the solution to the 1 L mark with deionized water and mix thoroughly.

-

-

Standard EDTA Solution (0.01 M):

-

Dissolve approximately 3.72 g of disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O) in deionized water in a 1 L volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Standardize the EDTA solution against the primary standard calcium solution.

-

-

This compound Indicator Solution:

-

Preparation details for a this compound indicator solution were not explicitly found in the search results. A general method for preparing similar indicators involves dissolving a small amount of the solid indicator in a suitable solvent, such as water or ethanol, sometimes with the addition of a salt to create a stable mixture.

-

-

Buffer Solution (pH 10):

-

Dissolve 70 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonia solution (NH₄OH).

-

Dilute to 1 L with deionized water. The pH of this buffer should be approximately 10.

-

Standardization of EDTA Solution

-

Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.

-

Add 50 mL of deionized water.

-

Add 2 mL of the pH 10 buffer solution.

-

Add 1-2 drops of the prepared this compound indicator solution.

-

Titrate with the EDTA solution from the burette with constant swirling until the color changes from the initial color of the Ca-Calcichrome complex to the color of the free indicator at the endpoint.

-

Repeat the titration at least three times and calculate the average volume of EDTA used.

-

Calculate the exact molarity of the EDTA solution.

Titration of an Unknown Calcium Sample

-

Pipette a known volume of the unknown calcium sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of deionized water.

-

Add 2 mL of the pH 10 buffer solution.

-

Add 1-2 drops of the this compound indicator solution.

-

Titrate with the standardized EDTA solution until the endpoint is reached, as indicated by the color change.

-

Record the volume of EDTA used.

-

Repeat the titration for a total of at least three concordant results.

-

Calculate the concentration of calcium in the unknown sample.

The workflow for the experimental procedure is depicted in the following diagram.

Caption: Experimental workflow for calcium determination.

Potential Interferences

Several metal ions can interfere with the complexometric titration of calcium by also forming stable complexes with EDTA. These interfering ions include magnesium (Mg²⁺), iron (Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), and zinc (Zn²⁺).

To mitigate these interferences, masking agents can be used. Masking agents are chemicals that react with the interfering ions to form complexes that are more stable than their complexes with the indicator but less stable than their complexes with EDTA. Alternatively, the pH of the solution can be adjusted to selectively precipitate interfering ions. For instance, at a high pH (around 12), magnesium precipitates as magnesium hydroxide (Mg(OH)₂), allowing for the selective titration of calcium.

Conclusion

Complexometric titration with this compound provides a reliable and accurate method for the determination of calcium concentration. A thorough understanding of the underlying chemical principles, including the role of pH and the stability of the formed complexes, is paramount for obtaining precise results. The detailed experimental protocol provided in this guide serves as a foundation for researchers and professionals to implement this technique effectively in their analytical workflows. Careful attention to reagent preparation, standardization, and the mitigation of potential interferences will ensure the successful application of this classic analytical method.

References

Methodological & Application

Application Notes and Protocols for Serum Calcium Measurement Using a Colorimetric Assay

These application notes provide a detailed protocol for the quantitative determination of calcium in serum samples using a colorimetric method. This assay is intended for researchers, scientists, and drug development professionals for in vitro research purposes.

Principle of the Method

The colorimetric assay for serum calcium measurement is based on the specific reaction between calcium ions and a chromogenic agent in an alkaline solution. In this method, calcium in the sample binds with a dye reagent (such as Arsenazo III, o-Cresolphthalein Complexone, or Methyl Thymol Blue) to form a stable, colored complex.[1][2] The intensity of the color produced is directly proportional to the calcium concentration in the sample.[2][3] The absorbance of the colored complex is measured at a specific wavelength (typically between 570 nm and 650 nm) and the calcium concentration is determined by comparing the sample's absorbance to that of a known calcium standard.[2][4] This method is designed to minimize interference from other substances commonly found in biological samples, such as magnesium, proteins, and lipids.[3]

Quantitative Data Summary

The performance characteristics of commercially available colorimetric calcium assay kits are summarized in the table below. These values are representative and may vary between different kits and laboratories.

| Parameter | Performance Characteristic | Source |

| Linear Detection Range | 0.08 mg/dL (20 µM) to 20 mg/dL (5 mM) | [3] |

| Linear up to 15 mg/dL | [2] | |

| Linear up to 16 mg/dL | [5] | |

| Detection Limit | 0.08 mg/dL (20 µM) | [3] |

| 0.04 mg/dL | [5] | |

| 1.29 mg/dL | [4] | |

| Precision (Within-Run) | Mean: 6.8 mg/dL, SD: 0.005, CV: 0.07% | [2] |

| Mean: 12.9 mg/dL, SD: 0.117, CV: 0.9% | [2] | |